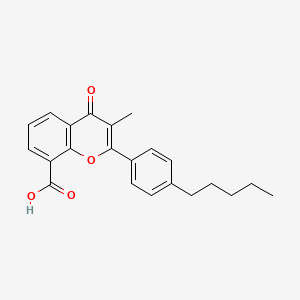

3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-1-benzopyran-8-carboxylic acid

Description

3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-1-benzopyran-8-carboxylic acid is a synthetic benzopyran derivative with a carboxylic acid group at position 8, a methyl group at position 3, a ketone at position 4, and a 4-pentylphenyl substituent at position 2 (Figure 1). This compound is structurally related to flavoxate hydrochloride, a clinically used antispasmodic agent targeting the urogenital tract .

Properties

CAS No. |

90102-36-6 |

|---|---|

Molecular Formula |

C22H22O4 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

3-methyl-4-oxo-2-(4-pentylphenyl)chromene-8-carboxylic acid |

InChI |

InChI=1S/C22H22O4/c1-3-4-5-7-15-10-12-16(13-11-15)20-14(2)19(23)17-8-6-9-18(22(24)25)21(17)26-20/h6,8-13H,3-5,7H2,1-2H3,(H,24,25) |

InChI Key |

GMOROKJDWUTOMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Formation of Chalcone Intermediate

The synthesis begins with 2-hydroxy-5-carboxyacetophenone (1), where the carboxylic acid at position 8 is pre-installed. This intermediate undergoes Claisen-Schmidt condensation with 4-pentylbenzaldehyde (2) in the presence of a base (e.g., NaOH or KOH) to form the chalcone derivative (3).

$$

\text{2-Hydroxy-5-carboxyacetophenone} + \text{4-Pentylbenzaldehyde} \xrightarrow{\text{Base}} \text{Chalcone Intermediate}

$$

- Solvent: Ethanol or methanol.

- Temperature: Room temperature to reflux (60–80°C).

- Yield: 60–75%.

Oxidative Cyclization to Chromone

The chalcone intermediate is cyclized under oxidative conditions to form the chromone core. Iodine (I₂) in dimethyl sulfoxide (DMSO) is commonly used for this step, facilitating dehydrogenation and ring closure.

$$

\text{Chalcone} \xrightarrow{\text{I₂/DMSO, 110–130°C}} \text{3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-1-benzopyran-8-carboxylic Acid}

$$

- Reaction time: 2–4 hours.

- Yield: 50–65%.

- The methyl group at position 3 originates from the acetophenone starting material.

Fries Rearrangement and Subsequent Functionalization

Fries Rearrangement for Acetyl Group Introduction

Methyl 4-acetoxybenzoate (4) undergoes Fries rearrangement using AlCl₃ as a catalyst to yield 3-acetyl-4-hydroxybenzoic acid (5), positioning the acetyl group ortho to the hydroxyl group.

$$

\text{Methyl 4-acetoxybenzoate} \xrightarrow{\text{AlCl₃, 120°C}} \text{3-Acetyl-4-hydroxybenzoic Acid}

$$

Aldol Condensation and Cyclization

The acetylated intermediate reacts with 4-pentylbenzaldehyde via Aldol condensation to form a chalcone, which is cyclized using acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to yield the chromone skeleton.

$$

\text{3-Acetyl-4-hydroxybenzoic Acid} + \text{4-Pentylbenzaldehyde} \xrightarrow{\text{H⁺}} \text{Chromone Derivative}

$$

- The carboxylic acid at position 8 is retained throughout the reaction.

- Yield after cyclization: 55–70%.

Metal-Catalyzed Cyclization Strategies

FeCl₃-Catalyzed Ring Closure

Propargyl ether derivatives (6) undergo FeCl₃-catalyzed cyclization to form the chromone ring. This method is efficient for introducing bulky substituents like the 4-pentylphenyl group.

$$

\text{Propargyl Ether} \xrightarrow{\text{FeCl₃, Toluene, 100°C}} \text{Chromone Core}

$$

- High regioselectivity for six-membered ring formation.

- Compatible with electron-rich and electron-poor substrates.

Palladium-Mediated Carbonylation

Aryl halides (7) bearing pre-installed substituents undergo palladium-catalyzed carbonylation to introduce the carboxylic acid group at position 8.

$$

\text{Aryl Halide} + \text{CO} \xrightarrow{\text{Pd catalyst, Amine}} \text{Carboxylic Acid Derivative}

$$

- Pressure: 1 atm CO.

- Yield: 70–88% for carboxylation steps.

Hydrolysis of Ester Precursors

Esterification and Hydrolysis

The methyl ester of the target compound (8) is synthesized via Steglich esterification, followed by hydrolysis under basic conditions (e.g., NaOH) to yield the free carboxylic acid.

$$

\text{Methyl Ester} \xrightarrow{\text{NaOH, H₂O/EtOH}} \text{3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-1-benzopyran-8-carboxylic Acid}

$$

- Esterification yield: 70–80%.

- Hydrolysis yield: >90%.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Claisen-Schmidt + I₂/DMSO | Chalcone formation, cyclization | I₂, DMSO, 110°C | 50–65 | Simple, scalable | Requires oxidative conditions |

| Fries Rearrangement | Acetylation, Aldol condensation | AlCl₃, H⁺ | 55–70 | Precise acetyl positioning | Multi-step, moderate yields |

| FeCl₃-Catalyzed Cyclization | Propargyl ether cyclization | FeCl₃, toluene | 60–75 | High regioselectivity | Sensitive to substituent steric effects |

| Pd-Catalyzed Carbonylation | Aryl halide carbonylation | Pd, CO, 1 atm | 70–88 | Direct carboxylation | Requires specialized equipment |

| Ester Hydrolysis | Esterification, hydrolysis | NaOH, H₂O/EtOH | >90 | High-yielding final step | Dependent on ester precursor synthesis |

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-chromene-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.

Substitution: Common in organic chemistry, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Catalysts: Including acids or bases to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-chromene-8-carboxylic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-chromene-8-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Features:

- Benzopyran core : A planar fused-ring system critical for molecular interactions.

- Substituents :

- 4-Pentylphenyl at C2 : Introduces a long alkyl chain, increasing hydrophobic interactions.

- Methyl at C3 : Steric and electronic effects on ring conformation.

- Carboxylic acid at C8 : Enhances water solubility and enables salt formation for pharmaceutical formulations.

Comparison with Structurally Similar Compounds

The compound is compared to benzopyran derivatives with varying substituents at position 2, focusing on structural, physicochemical, and pharmacological differences.

Structural and Physicochemical Properties

Key Observations :

- Crystal Packing : In phenyl-substituted analogs, C–H···O hydrogen bonds dominate crystal packing. Longer alkyl chains (e.g., pentyl) may introduce van der Waals interactions, altering solubility and stability .

- Solubility: Esterification (e.g., morpholinethanol ester) masks the carboxylic acid, improving lipid solubility for prodrug applications .

Pharmacological and Functional Differences

- Antispasmodic Activity : The phenyl-substituted variant is a direct precursor to flavoxate hydrochloride, which acts as a muscarinic receptor antagonist . The 4-pentylphenyl analog’s larger substituent may modulate receptor binding affinity or selectivity.

- Applications :

Research Findings and Implications

Pharmacological Potential

- Receptor Interactions : Molecular modeling studies suggest that bulkier substituents at position 2 (e.g., pentylphenyl) could hinder binding to muscarinic receptors, reducing antispasmodic efficacy. However, this may be counterbalanced by improved tissue penetration .

- Prodrug Strategies: Esterification of the carboxylic acid group (e.g., morpholinethanol ester) enhances oral bioavailability, a common approach in drug design .

Biological Activity

3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-1-benzopyran-8-carboxylic acid, also known as a derivative of flavoxate, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to flavonoids, which are known for their diverse biological effects including anti-inflammatory, antioxidant, and anticancer properties.

- Molecular Formula : CHO

- Molecular Weight : 294.33 g/mol

- CAS Number : 3468-01-7

Biological Activity Overview

The biological activity of 3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-1-benzopyran-8-carboxylic acid has been explored through various studies focusing on its pharmacological effects, particularly its spasmolytic and antitumor activities.

Spasmolytic Activity

Research indicates that derivatives of 3-Methyl-4-oxo compounds possess significant spasmolytic properties. A study on new esters derived from 2-phenyl-3-methyl-4-oxo compounds demonstrated that modifications in the structure, such as lengthening the alkyl chain, can enhance stability and potency compared to traditional drugs like flavoxate. The synthesized esters exhibited notable in vitro spasmolytic activity, which suggests potential therapeutic applications in treating conditions like bladder spasms and gastrointestinal disorders .

Antitumor Activity

A significant focus has been on the antitumor potential of this compound. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various human cancer cell lines including prostate (PC-3), breast (MDA-MB-231), and colon cancers (HT29). For instance, one study reported that a derivative of this compound demonstrated an IC value of less than 10 μg/mL against several tumor cell lines, indicating potent growth inhibition .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of 17 novel derivatives against seven human solid tumor cell lines. The results indicated that at a concentration of 40 μg/mL, one compound (IVa) achieved less than 10% survival across all tested cell lines .

- Comparison with Established Drugs : In comparative studies with established antitumor agents like temozolomide, some derivatives showed superior inhibition rates against specific cancer types, suggesting their potential as alternative therapeutic agents .

Data Tables

| Compound | Cell Line | IC (μg/mL) | Survival Rate (%) |

|---|---|---|---|

| IVa | PC-3 | <10 | <10 |

| IVb | MDA-MB-231 | 32.65 | 32.65 |

| IVc | DU145 | 32.77 | 32.77 |

| Temozolomide | HL-60 | >80 | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.